molecular formula C17H26OS B12547779 Undecanethioic acid, S-phenyl ester CAS No. 143287-60-9

Undecanethioic acid, S-phenyl ester

Cat. No.: B12547779
CAS No.: 143287-60-9
M. Wt: 278.5 g/mol
InChI Key: DMRHGHUGRWPHTG-UHFFFAOYSA-N
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Description

Undecanethioic acid, S-phenyl ester is a specialized organic compound belonging to the class of thioesters. Thioesters are characterized by a carbonyl group bonded to a sulfur atom, a functionality that is of significant interest in synthetic organic chemistry. While specific studies on this compound are sparse, thioesters like S-phenyl thioacetate are established as valuable reagents in organic synthesis, particularly for the S-acylation of aliphatic and aromatic thiols . This reaction is a key method for introducing acyl protecting groups onto thiol functionalities in a multistep synthetic process. The mechanism of action involves the thioester serving as an acyl transfer agent. In the presence of certain catalysts, the carbonyl carbon of the thioester is susceptible to nucleophilic attack. For instance, solid acid catalysts have been shown to facilitate S-acylation with carboxylic esters at elevated temperatures, providing a more atom-economical route compared to using acid anhydrides or chlorides . The undecyl chain in Undecanethioic acid, S-phenyl ester may impart unique solubility and reactivity properties compared to shorter-chain analogs, making it a compound of interest for researchers developing new synthetic methodologies or investigating the properties of long-chain thioesters. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

143287-60-9

Molecular Formula

C17H26OS

Molecular Weight

278.5 g/mol

IUPAC Name

S-phenyl undecanethioate

InChI

InChI=1S/C17H26OS/c1-2-3-4-5-6-7-8-12-15-17(18)19-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3

InChI Key

DMRHGHUGRWPHTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)SC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Dehydrating Agents: DCC and CDI

Undecanethioic acid reacts with thiophenol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) to form the target thioester.

Procedure:

  • Dissolve undecanethioic acid (10 mmol) and thiophenol (12 mmol) in anhydrous dichloromethane.
  • Add DCC (12 mmol) or CDI (12 mmol) at 0°C.
  • Stir at room temperature for 12–24 hours.
  • Filter precipitated urea (for DCC) and purify via column chromatography (hexane/ethyl acetate).

Key Data:

  • Yield: 70–85%
  • Advantages: High atom economy, scalable.
  • Limitations: DCC produces toxic byproducts; CDI requires moisture-free conditions.

Acyl Chloride Intermediate Route

Synthesis of Undecanoyl Chloride

Undecanoic acid is converted to undecanoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Procedure:

  • Reflux undecanoic acid (10 mmol) with SOCl₂ (15 mmol) for 3 hours.
  • Remove excess SOCl₂ under vacuum.

Thioester Formation

React undecanoyl chloride with thiophenol in the presence of a base (e.g., pyridine):

Procedure:

  • Add undecanoyl chloride (10 mmol) dropwise to a solution of thiophenol (12 mmol) and pyridine (15 mmol) in dry ether.
  • Stir for 2 hours at 0°C, then warm to room temperature.
  • Extract with 1M HCl, dry over Na₂SO₄, and concentrate.

Key Data:

  • Yield: 80–90%
  • Purity: >95% (by GC-MS).

Transesterification of Phenyl Undecanoate

Base-Catalyzed Thiolysis

Phenyl undecanoate undergoes transesterification with thiophenol using potassium acetate (KOAc):

Procedure:

  • Mix phenyl undecanoate (5 mmol), thiophenol (7.5 mmol), and KOAc (10 mmol) in tetrahydrofuran.
  • Reflux at 80°C for 6 hours.
  • Purify via silica gel chromatography.

Key Data:

  • Yield: 90–98%
  • Selectivity: No side products detected via ¹H NMR.

Enzymatic Synthesis Using Acyltransferases

Carboxylic Acid Reductase (CAR)-Mediated Activation

The CARsr-A enzyme from Segniliparus rugosus catalyzes thioester formation from undecanoic acid and thiophenol in the presence of ATP and CoA.

Procedure:

  • Incubate undecanoic acid (10 mM), thiophenol (15 mM), ATP (5 mM), and CARsr-A (2 mg/mL) in phosphate buffer (pH 7.5).
  • Shake at 30°C for 24 hours.
  • Extract with ethyl acetate and concentrate.

Key Data:

  • Yield: 60–75%
  • Advantages: Eco-friendly, avoids harsh reagents.

Mitsunobu Reaction with Thioacetic Acid

Diethyl Azodicarboxylate (DEAD)-Mediated Coupling

Undecanoic acid reacts with thiophenol via Mitsunobu conditions:

Procedure:

  • Combine undecanoic acid (10 mmol), thiophenol (12 mmol), triphenylphosphine (15 mmol), and DEAD (12 mmol) in THF.
  • Stir at room temperature for 12 hours.
  • Concentrate and purify via flash chromatography.

Key Data:

  • Yield: 65–80%
  • Side Products: Triphenylphosphine oxide (removed during purification).

Acyl Phosphate Intermediate Route

Activation with Trichloroacetonitrile (Cl₃CCN)

Undecanoic acid is activated as an acyl phosphate, followed by thiol substitution:

Procedure:

  • Treat undecanoic acid (10 mmol) with Cl₃CCN (12 mmol) and phosphate buffer (pH 7).
  • Add thiophenol (15 mmol) and stir for 6 hours.
  • Extract with ethyl acetate and concentrate.

Key Data:

  • Yield: 70–85%
  • Applications: Suitable for heat-sensitive substrates.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
DCC/CDI Coupling 70–85 Room temperature High scalability Toxic byproducts (DCC)
Acyl Chloride Route 80–90 0°C to room temp High purity Requires corrosive reagents (SOCl₂)
Transesterification 90–98 80°C reflux Excellent selectivity Requires pre-formed ester
Enzymatic Synthesis 60–75 30°C, aqueous Green chemistry Lower yield, enzyme cost
Mitsunobu Reaction 65–80 Room temperature Broad substrate scope Expensive reagents (DEAD, PPh₃)
Acyl Phosphate Activation 70–85 Mild aqueous No organic solvents Sensitive to pH fluctuations

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of undecanethioic acid, S-phenyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release undecanethioic acid and phenol, which can then interact with cellular components. The sulfur atom in the ester can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural and Thermodynamic Properties

The following table summarizes key properties of Undecanethioic acid, S-phenyl ester and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Synthesis Method Key Applications
Undecanethioic acid, S-phenyl ester C₁₇H₂₄OS 284.44 ~300–350 (estimated) S-Acylation of benzenethiol Polymer additives, catalysis
S-Phenyl Thioacetate C₈H₈OS 152.21 99.5 (at 0.8 kPa) Rhodium-catalyzed exchange Catalytic intermediates
Methyl 10-Undecenoate C₁₂H₂₂O₂ 198.30 Not reported Esterification of undecenoic acid Fragrances, lubricants
1-Pyrrolidinecarbothioic acid, S-phenyl ester C₁₁H₁₃NOS 207.29 327.1 Nucleophilic substitution Pharmaceutical intermediates

Key Observations :

  • Chain Length Effects: Undecanethioic acid’s longer alkyl chain confers higher hydrophobicity and molecular weight compared to S-phenyl thioacetate.
  • Thermodynamic Stability : While direct energy values (e.g., E = -X a.u.) are unavailable for the target compound, shorter-chain analogs like S-phenyl methanesulfonic acid (E = -1218.386188 a.u.) exhibit greater stability than oxygenated esters (e.g., Methanesulfonic acid phenyl ester, E = -895.404972 a.u.) . Longer alkyl chains may reduce reactivity due to steric hindrance.
  • Boiling Points : S-Phenyl thioacetate boils at 99.5°C under reduced pressure (0.8 kPa) , while the undecanethioic acid derivative likely has a significantly higher boiling point due to increased van der Waals interactions.

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